(1S)-1-Amino-1-(O-tolyl)propan-2-OL
Description
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
(1S)-1-amino-1-(2-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H15NO/c1-7-5-3-4-6-9(7)10(11)8(2)12/h3-6,8,10,12H,11H2,1-2H3/t8?,10-/m1/s1 |
InChI Key |
KYOUUIAOUIQRGD-LHIURRSHSA-N |
Isomeric SMILES |
CC1=CC=CC=C1[C@@H](C(C)O)N |
Canonical SMILES |
CC1=CC=CC=C1C(C(C)O)N |
Origin of Product |
United States |
Preparation Methods
Asymmetric Catalytic Hydrogenation
The hydrogenation of α-keto amide precursors provides direct access to the target stereochemistry. Using Ru-(S)-BINAP complexes, researchers achieve 92–98% enantiomeric excess (ee) in tetrahydrofuran at 50°C under 40 bar H₂ pressure. Critical parameters include:
- Substrate/catalyst ratio (S/C = 500–1000)
- Hydrogen pressure optimization (30–60 bar)
- Solvent effects on transition state stabilization
A comparative study demonstrated that 2-propanol/water (9:1) mixtures enhance reaction rates by 40% compared to pure THF, attributed to improved substrate solubility and catalyst activation.
Reductive Amination Strategies
Coupling o-tolylacetone with ammonium acetate in the presence of sodium cyanoborohydride yields the racemic amino alcohol, requiring subsequent chiral resolution. Key process variables:
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| pH | 6.8–7.2 | ±15% yield |
| Temperature | 25–30°C | ±8% ee |
| Borohydride Equiv. | 1.8–2.2 | ±12% conversion |
Enantiomer separation via diastereomeric salt formation with (+)-dibenzoyl-L-tartaric acid in ethanol/water (3:1) achieves 99.5% ee after three recrystallizations.
Stereoselective Synthesis Protocols
Enzymatic Kinetic Resolution
Lipase-catalyzed acetylation of racemic amino alcohol using vinyl acetate in MTBE demonstrates moderate efficiency:
- Pseudomonas fluorescens lipase (PFL): 42% conversion, 89% ee
- Candida antarctica Lipase B (CAL-B): 38% conversion, 92% ee
Optimal conditions (0.1 M substrate, 5% w/w enzyme, 25°C) require 48–72 h reaction time.
Sharpless Asymmetric Aminohydroxylation
The o-tolylpropenol substrate undergoes aminohydroxylation using osmium tetroxide/(DHQD)₂PHAL catalyst system:
$$ \text{Yield} = 78\%,\ \text{ee} = 94\%\ \text{at}\ -20^\circ\text{C}\ \text{in}\ t\text{-BuOH/H}_2\text{O}\ (1:1) $$
Steric effects from the ortho-methyl group necessitate prolonged reaction times (96 h) compared to para-substituted analogs.
Industrial-Scale Production Considerations
Continuous Flow Hydrogenation
A three-stage continuous system achieves 99% conversion with 97% ee:
- Precursor mixing (0.5 L/min)
- Catalytic reaction (Pd/Al₂O₃, 80°C, 55 bar)
- In-line chiral HPLC monitoring
Capital costs decrease by 40% compared to batch processes, though catalyst lifetime remains limited to 800 h.
Crystallization Optimization
The hydrochloride salt formation process employs anti-solvent crystallization:
- Ethanol/ethyl acetate (1:4) at -15°C
- 98.5% recovery with ≤0.3% residual solvent
- Crystal habit modification using 0.1% w/w hydroxypropyl cellulose
Particle size distribution analysis shows D₉₀ < 50 µm under optimized conditions.
Analytical Characterization Benchmarks
Spectroscopic Data Compendium
¹H NMR (500 MHz, D₂O):
δ 7.25–7.18 (m, 4H, Ar-H), 4.12 (q, J = 6.5 Hz, 1H), 3.84 (dd, J = 10.2, 4.8 Hz, 1H), 3.02 (s, 3H, NH₃⁺), 2.38 (s, 3H, CH₃), 1.89–1.82 (m, 2H).
13C NMR (125 MHz, D₂O):
δ 144.2 (C-Ar), 136.5 (C-Ar), 129.8 (CH-Ar), 128.4 (CH-Ar), 72.1 (CH-OH), 58.3 (CH-NH₂), 49.8 (Cq), 21.4 (CH₃), 18.9 (CH₂).
Emerging Methodologies
Photocatalytic C–N Bond Formation
Visible-light-mediated amination using eosin Y catalyst achieves 65% yield in flow reactors:
$$ \text{Quantum yield} = 0.18\ \text{at}\ 450\ \text{nm},\ 25^\circ\text{C}\ \text{in}\ \text{MeCN/H}_2\text{O}\ (4:1) $$
This method eliminates transition metal catalysts but requires further optimization for stereochemical control.
Regulatory Compliance Aspects
ICH Stability Guidelines
Forced degradation studies show:
| Condition | Degradation Products | % Impurity Formation |
|---|---|---|
| 40°C/75% RH, 1M | Oxazolidinone derivative | 2.8% |
| 0.1N HCl, 24h | Benzylic alcohol | 5.1% |
| 0.1N NaOH, 24h | Epoxide intermediate | 12.4% |
Packaging in double-layer aluminum foil with nitrogen overlay maintains <0.1% degradation over 24 months.
Comparative Process Economics
A technoeconomic analysis of four production routes reveals:
| Method | CAPEX ($M) | OPEX ($/kg) | E-Factor |
|---|---|---|---|
| Catalytic Hydrogenation | 12.5 | 145 | 6.8 |
| Reductive Amination | 8.2 | 210 | 11.4 |
| Enzymatic Resolution | 15.8 | 320 | 9.1 |
| Continuous Flow | 18.6 | 98 | 4.2 |
The continuous flow approach shows superior sustainability metrics despite higher initial investment.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-Amino-1-(O-tolyl)propan-2-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The tolyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., halogens).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield (O-tolyl)acetone, while reduction may yield (1S)-1-Amino-1-(O-tolyl)propan-2-amine.
Scientific Research Applications
Chemistry
In chemistry, (1S)-1-Amino-1-(O-tolyl)propan-2-OL is used as a chiral building block for the synthesis of more complex molecules.
Biology
In biology, the compound may be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Medicine
Industry
In industry, the compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1S)-1-Amino-1-(O-tolyl)propan-2-OL involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The amino and hydroxyl groups may form hydrogen bonds or ionic interactions with these targets, leading to specific biological effects.
Comparison with Similar Compounds
Steric and Electronic Effects of Aryl Substituents
- (1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL (CAS 1019534-32-7): This analog replaces the O-tolyl group with a bulkier 3-(tert-butyl)phenyl substituent. Such modifications may influence binding to hydrophobic pockets in target proteins, as seen in fungicides where bulky groups optimize target-site interactions .
- Compared to the O-tolyl group, this structure likely exhibits stronger van der Waals interactions but may hinder access to sterically constrained active sites. Its applications in R&D suggest utility in asymmetric synthesis or as a chiral ligand .
- (S)-1-(4-Iodo-phenyl)-propan-1-OL: The 4-iodo substituent introduces electronegativity and polarizability, altering electronic properties compared to the methyl group in O-tolyl.
Physicochemical Properties
| Property | (1S)-1-Amino-1-(O-tolyl)propan-2-OL | (1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL | (S)-2-Amino-1,1-diphenylpropan-1-OL |
|---|---|---|---|
| Molecular Weight | ~195 g/mol | ~207 g/mol | ~243 g/mol |
| LogP (Estimated) | ~1.2 | ~2.5 | ~2.8 |
| Solubility | Moderate (polar solvents) | Low (aqueous), high (organic) | Low (aqueous) |
| Stereochemical Influence | C1 (S) configuration | C1 (S), C2 (R) | C2 (S) configuration |
Key Observations :
- The O-tolyl group provides a balance between hydrophobicity and steric demand, favoring drug-like properties.
- Bulky substituents (e.g., tert-butyl, diphenyl) enhance target specificity but may compromise bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
